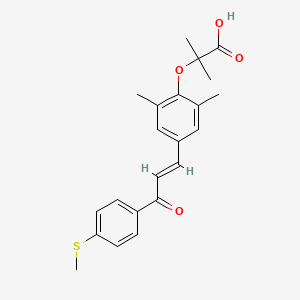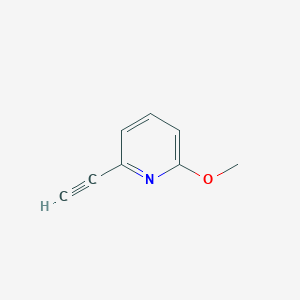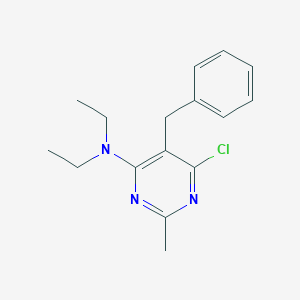
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes studying the compound’s chemical stability and reactivity with other substances.科学的研究の応用
Corrosion Inhibition
The compound, as part of the benzylidene-pyrimidin-2-yl-amine class, has been studied for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Research demonstrates that these inhibitors, including variants such as benzylidene-pyrimidin-2-yl-amine, show good corrosion inhibition even at low concentrations. They function as mixed-type inhibitors and their effectiveness is influenced by factors like temperature and inhibitor concentration. The adsorption of these compounds on steel surfaces follows Langmuir's isotherm, suggesting efficient inhibition is characterized by a substantial decrease in free energy of adsorption (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis and Chlorination
Studies have explored the synthesis and chlorination of similar pyrimidin-4-ols with nitrogen functionality. For example, the chlorination of 6-amino-2-methylthio-5-nitropyrimidin-4-ol led to a 6-chloro derivative, which is relevant to the study of (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine. These studies contribute to the understanding of chemical reactions and transformations within this class of compounds (Harnden & Hurst, 1990).
Antithrombotic Properties
A study focusing on the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones revealed the synthesis of 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a representative of new antithrombotic compounds. This compound, related to (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, has shown favorable cerebral and peripheral effects, indicating potential medical applications in antithrombotic therapies (Furrer, Wágner, & Fehlhaber, 1994).
Biological Activities
Research into pyrimidine derivatives, closely related to (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, has revealed a range of biological activities. These include anti-bacterial, anti-allergic, anti-HIV activities, and potential as chemotherapeutic agents. The study of substituted pyrimidine nuclei has indicated their effectiveness in treating various diseases, making them significant in pharmaceutical research (Murugavel et al., 2014).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.
将来の方向性
This involves predicting or proposing future research directions. It could include potential applications of the compound, or new synthetic methods or reactions.
Please consult with a professional chemist or a trusted source for accurate information. Always follow safety guidelines when handling chemical substances. If you have access to scientific databases, you may find more specific information on “(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine” there.
特性
IUPAC Name |
5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c1-4-20(5-2)16-14(15(17)18-12(3)19-16)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAHZZXJYLHUDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424336 |
Source


|
| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |
CAS RN |
500156-07-0 |
Source


|
| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

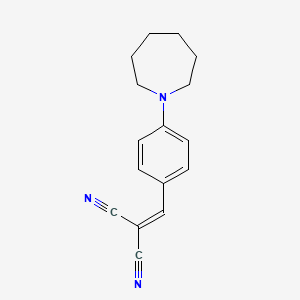
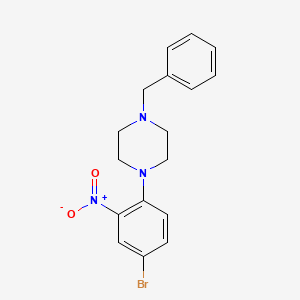
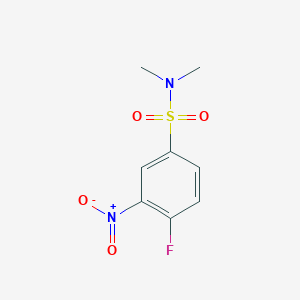
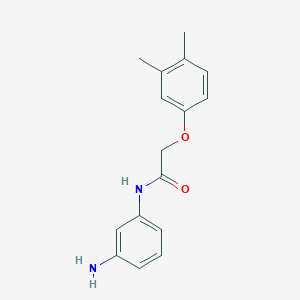
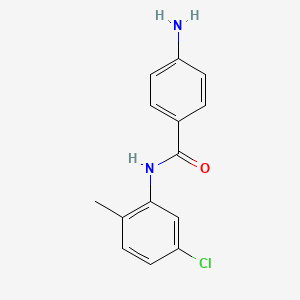
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
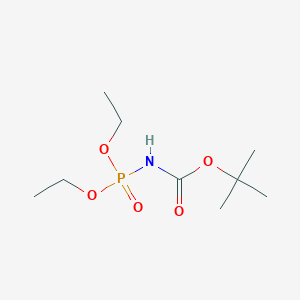

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)

